N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
Description
Chemical Structure and Properties N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide (CAS: 143371-09-9) is a benzenesulfonamide derivative with the molecular formula C₁₆H₁₉NO₃S and a molecular weight of 305.398 g/mol . Its structure features a benzenesulfonamide group attached to a 3-hydroxy-3-phenylpropyl chain. The compound is synthesized via pathways involving arylation reactions with substituted sulfonyl chlorides or demethylation of methoxy precursors, as seen in related benzenesulfonamide syntheses .
Synthetic Routes
Key synthesis steps include:
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-15(13-7-3-1-4-8-13)11-12-16-20(18,19)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJNJAIWDNAHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to 40°C
- Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylpropylbenzenesulfonamide or 3-carboxy-3-phenylpropylbenzenesulfonamide.
Reduction: Formation of 3-hydroxy-3-phenylpropylamine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Structural and Functional Group Variations
Table 1: Structural Features of Comparable Compounds
HIV Integrase Inhibitors ()
Compounds with styrylquinoline and nitro-substituted benzenesulfonamide moieties (e.g., N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide) exhibit moderate HIV integrase (HIV IN) inhibitory activity. The presence of free hydroxyl and nitro groups enhances potency, suggesting electronic and steric effects critical for binding .
PPARγ Ligands ()
Derivatives like compounds 6 and 7 (N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide) show strong PPARγ affinity:
- Gold Scores : 78.09 (compound 6) and 87.26 (compound 7) vs. 90.65 for reference drug INT131 .
- Hydrogen Bonding Scores : 6.11 (compound 6) and 7.42 (compound 7), indicating stable ligand-receptor interactions .
Antibacterial Agents ()
N-(2,3-dimethylphenyl)benzenesulfonamide derivatives (e.g., compounds 5a–m ) demonstrate antibacterial activity against Gram-positive and Gram-negative strains. Activities correlate with alkyl/aralkyl substituents, highlighting the role of lipophilicity in membrane penetration .
Key Research Findings and Trends
- Substituent Impact: Hydroxyl and nitro groups enhance HIV IN inhibition, while quinolinyloxy-pyridyl groups improve PPARγ binding .
- Synthetic Flexibility : Arylation and demethylation are universal strategies for benzenesulfonamide diversification .
- Activity-Structure Relationships : Lipophilic substituents (e.g., dimethylphenyl) favor antibacterial activity, whereas polar groups (e.g., hydroxyl) optimize enzyme inhibition .
Biological Activity
N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article explores its mechanism of action, pharmacological effects, and relevant research findings.
Target Enzyme : The primary target of this compound is carbonic anhydrase IX (CA IX) , an enzyme that is often overexpressed in various tumor types.
Mode of Action : The compound inhibits CA IX activity, leading to a metabolic shift in tumor cells from aerobic to anaerobic glycolysis. This shift can impair tumor growth and survival, making CA IX an attractive target for anticancer therapies.
Pharmacological Effects
This compound has shown significant inhibitory effects against cancer cell lines, particularly breast cancer cells. The effective concentration range for inhibition is reported between 152–631 μM , demonstrating its potential as a chemotherapeutic agent.
In Vitro Studies
Recent studies have evaluated the compound's efficacy in various cancer models:
- Breast Cancer Cell Lines : Inhibition of CA IX led to reduced proliferation rates and increased apoptosis in breast cancer cell lines.
- Mechanistic Insights : The inhibition of CA IX affects the pH regulation within tumor microenvironments, which can influence tumor progression and response to therapy.
Case Studies
A notable case study involved the application of this compound in combination with other chemotherapeutic agents. The results indicated enhanced anticancer effects when used alongside traditional treatments, suggesting a synergistic potential that warrants further investigation .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other similar compounds:
| Compound Name | Target Enzyme | IC50 (µM) | Effect on Tumor Cells |
|---|---|---|---|
| This compound | CA IX | 152–631 | Significant growth inhibition |
| 2,6-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide | CA IX | 100–200 | Moderate growth inhibition |
| Other Sulfonamides | Various | 50–300 | Variable effects |
Q & A
Q. How can researchers optimize the synthesis of N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For example, carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) with hydroxybenzotriazole (HOBt) can enhance amide bond formation efficiency, as demonstrated in benzenesulfonamide analogues . Reaction temperature (e.g., 0°C for initial activation) and solvent choice (e.g., dichloromethane for solubility) are critical. Post-reaction purification via silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 ratio) improves purity . Monitoring intermediates by TLC and adjusting stoichiometry of sulfonyl chloride to amine (1:1.2 molar ratio) can mitigate side reactions .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent placement. For instance, sulfonamide protons typically resonate at δ 7.5–8.0 ppm, while hydroxyl protons appear as broad singlets at δ 3.0–5.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>98%) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M+H]) validate the molecular weight, with fragmentation patterns confirming functional groups (e.g., sulfonamide cleavage at ~120 m/z) .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) to separate polar byproducts. For example, benzenesulfonamide derivatives elute at 30–40% ethyl acetate .
- Recrystallization : Dissolve the crude product in hot ethanol, filter, and cool to 4°C to precipitate pure crystals .
- Acid-Base Extraction : Leverage the sulfonamide’s acidity (pKa ~10) by dissolving in NaOH (1M), washing with DCM to remove neutrals, and precipitating with HCl .
Advanced Research Questions
Q. How can researchers evaluate the inhibitory activity of this compound against the NLRP3 inflammasome?
- Methodological Answer :
- In Vitro Assays : Use THP-1 macrophages primed with LPS and stimulated with ATP/nigericin. Measure IL-1β release via ELISA, comparing treated vs. untreated cells. IC values are calculated using dose-response curves (0.1–100 µM) .
- Mechanistic Studies : Western blotting for caspase-1 cleavage and ASC oligomerization (via crosslinking) confirms NLRP3 pathway inhibition .
- Selectivity Screening : Test against related inflammasomes (e.g., NLRC4, AIM2) to rule off-target effects .
Q. What role do transition metal catalysts (e.g., gold(I)) play in synthesizing this compound derivatives?
- Methodological Answer : Gold(I) catalysts (e.g., AuCl(PPh)) facilitate regioselective ring-opening of vinylcyclopropanes with sulfonamides, enabling stereocontrol. For example, (E)-N-(4-phenylpent-3-enyl)benzenesulfonamide synthesis achieved 85% yield under AuCl catalysis in toluene at 80°C . Catalytic cycles involve π-activation of alkenes, followed by nucleophilic attack of the sulfonamide. Optimize ligand choice (e.g., NHC ligands) to enhance enantioselectivity in chiral derivatives .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into the NLRP3 NACHT domain (PDB: 6NPY). Prioritize hydrogen bonds between the sulfonamide group and Arg578/Gln575 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) to validate interactions .
- QSAR Studies : Correlate substituent electronic properties (Hammett σ) with inhibitory activity to guide structural modifications .
Q. What strategies resolve contradictions in reported synthetic yields of benzenesulfonamide derivatives?
- Methodological Answer :
- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediate formation (e.g., sulfonyl chloride intermediates) and optimize reaction time .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (DCM) solvents; DMF may stabilize transition states in SNAr reactions, improving yields from 37% to 62% .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) to accelerate sulfonamide formation in sluggish reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
